molecular formula C5H8O B7887540 (Z)-pent-3-en-2-one CAS No. 3102-32-7

(Z)-pent-3-en-2-one

Cat. No.: B7887540
CAS No.: 3102-32-7
M. Wt: 84.12 g/mol
InChI Key: LABTWGUMFABVFG-ARJAWSKDSA-N
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Description

(Z)-pent-3-en-2-one is an organic compound with the molecular formula C5H8O. It is a type of enone, characterized by the presence of a double bond and a ketone functional group. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-pent-3-en-2-one can be synthesized through various methods. One common approach involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to form the enone. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the reaction. These methods often employ high-pressure and high-temperature conditions to achieve efficient conversion rates and high yields.

Chemical Reactions Analysis

Types of Reactions

(Z)-pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to the corresponding alcohol or alkane.

    Substitution: The enone can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones or ketones, depending on the nucleophile used.

Scientific Research Applications

(Z)-pent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (Z)-pent-3-en-2-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-pent-3-en-2-one: The “E” isomer has the higher priority substituents on opposite sides of the double bond.

    But-3-en-2-one: A shorter chain enone with similar reactivity.

    Hex-3-en-2-one: A longer chain enone with similar properties.

Uniqueness

(Z)-pent-3-en-2-one is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its isomers and homologs.

Properties

IUPAC Name

(Z)-pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABTWGUMFABVFG-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; fruity odour becoming pungent on storage
Record name 3-Penten-2-one
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Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.865
Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

39.1 [mmHg]
Record name 3-Penten-2-one
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CAS No.

3102-32-7, 625-33-2
Record name 3-Penten-2-one, (Z)-
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Record name Ethylidene acetone
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Record name 3-Penten-2-one
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Record name Pent-3-en-2-one
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Record name 3-PENTEN-2-ONE, (3Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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